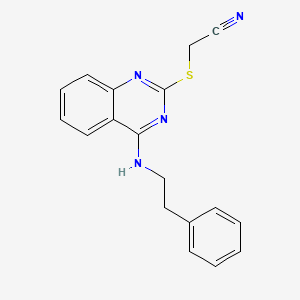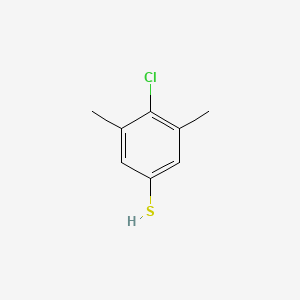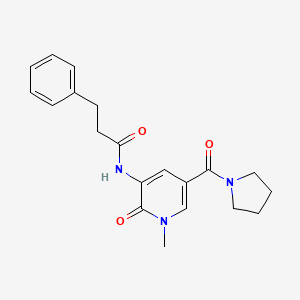
3-(Bromomethyl)-1,2-oxazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
The molecular structure of a compound is often determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the reactants, products, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Sulfonamide Inhibitors and Therapeutic Applications
Sulfonamides are a significant class of synthetic bacteriostatic antibiotics used today for the therapy of bacterial infections caused by various microorganisms, known as sulfa drugs. These compounds have been the main source of therapy against bacterial infections before the introduction of penicillin in 1941. The sulfonamide moiety is present in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent research has highlighted their use as antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease, showcasing their importance as compounds leading to highly valuable drugs and drug candidates for many conditions, such as cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).
Antioxidant Capacity and Environmental Impact
Sulfonamides have also been investigated for their antioxidant capacity, particularly in the context of their reaction pathways in assays like the ABTS/PP decolorization assay. This reflects on their broader applicability beyond antimicrobial effects, including potential environmental and health implications due to their presence in the environment and their impact on human health (Ilyasov et al., 2020).
Pharmaceutical and Medicinal Significance
The pharmaceutical and medicinal significance of sulfur (SVI)-containing motifs, including sulfonamides, has been critically reviewed, highlighting their diverse pharmacological properties. These compounds propose a high degree of structural diversity useful for finding new therapeutic agents. Over 150 FDA-approved sulfur-based drugs are available in the market, used to treat various diseases with therapeutic power. This comprehensive review underscores the development of new, less toxic, and highly active sulfonamide-containing analogs across a range of therapeutic applications such as antimicrobial, anti-inflammatory, antiviral, and anticancer agents (Zhao et al., 2018).
Mecanismo De Acción
Target of Action
The targets of a compound like “3-(Bromomethyl)-1,2-oxazole-5-sulfonamide” could potentially be a variety of enzymes or receptors in the body. The bromomethyl group might act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules .
Mode of Action
The compound might interact with its targets through covalent bonding, where the bromine atom is displaced by a nucleophile on the target molecule. This could result in changes to the target’s function .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For instance, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, affecting the metabolic pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors such as its chemical structure, solubility, stability, and the presence of functional groups. The bromomethyl group might make the compound more reactive, potentially affecting its stability and metabolism .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as an inhibitor of a particular enzyme, it could lead to decreased activity of that enzyme, affecting the cells’ function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might favor the displacement of the bromine atom, enhancing the compound’s reactivity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(bromomethyl)-1,2-oxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O3S/c5-2-3-1-4(10-7-3)11(6,8)9/h1H,2H2,(H2,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFVZZJLQGFUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CBr)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(N,N-dimethylsulfamoyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2535437.png)
![8-Methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2535440.png)



![2-(Tert-butylsulfonyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetonitrile](/img/structure/B2535446.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoate](/img/structure/B2535448.png)



